
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butanoate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate typically involves the esterification of 5-bromo-2-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of 4-(5-azido-2-fluorophenyl)-3-oxobutanoate or 4-(5-thiocyanato-2-fluorophenyl)-3-oxobutanoate.
Reduction: Formation of ethyl 4-(5-bromo-2-fluorophenyl)-3-hydroxybutanoate.
Oxidation: Formation of 4-(5-bromo-2-fluorophenyl)-3-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(5-chloro-2-fluorophenyl)-3-oxobutanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(5-bromo-2-chlorophenyl)-3-oxobutanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(5-bromo-2-methylphenyl)-3-oxobutanoate: Similar structure but with a methyl group instead of fluorine.
Eigenschaften
Molekularformel |
C12H12BrFO3 |
|---|---|
Molekulargewicht |
303.12 g/mol |
IUPAC-Name |
ethyl 4-(5-bromo-2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H12BrFO3/c1-2-17-12(16)7-10(15)6-8-5-9(13)3-4-11(8)14/h3-5H,2,6-7H2,1H3 |
InChI-Schlüssel |
QBVDXECPSYWTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CC1=C(C=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


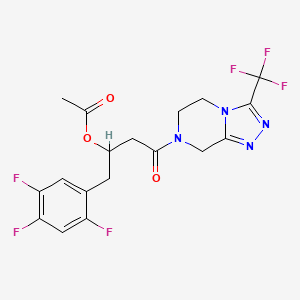
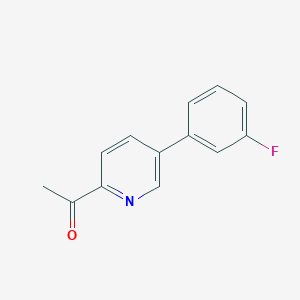

![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)

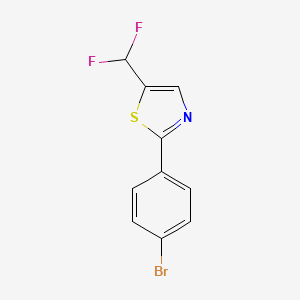

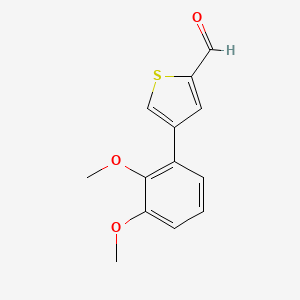
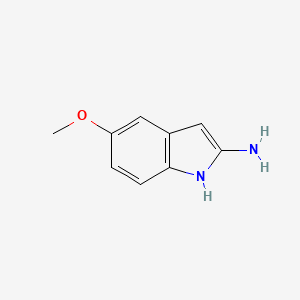
![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
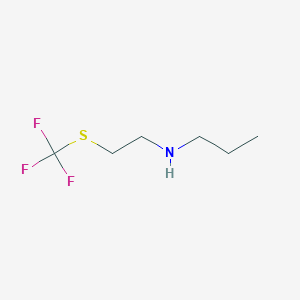
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
